3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a benzo[d]azepin-2-one core, which consists of a seven-membered azepine ring fused to a benzene ring, with a ketone group at position 2.
Key substituents include:
- A 3-hydroxypropyl group (-CH2CH2CH2OH) at position 3 of the azepine ring.
- Methoxy groups (-OCH3) at positions 7 and 8 of the benzene ring.
The numbering of the fused bicyclic system follows IUPAC guidelines, with the benzene ring positions prioritized for substituent assignment. The stereochemistry of the hydroxypropyl side chain is not explicitly specified in the name, indicating a racemic mixture or lack of stereochemical data.
Alternative Designations and Registry Numbers
This compound is recognized under multiple identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1235547-07-5 |
| Molecular Formula | C15H21NO4 |
| Common Synonyms | Hydroxy Ivabradine |
The CAS registry number (1235547-07-5) serves as a unique identifier in chemical databases, while the molecular formula (C15H21NO4) confirms its elemental composition. The synonym "Hydroxy Ivabradine" reflects its structural relationship to the parent drug ivabradine.
Structural Relationship to Ivabradine Hydrochloride Impurities
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is classified as a pharmaceutical analytical impurity of ivabradine hydrochloride, a cardioactive drug used to treat chronic heart failure and angina. Ivabradine’s core structure includes a benzo[d]azepin-2-one scaffold with a 3-(cyclohexylmethyl) group at position 3, whereas this impurity features a 3-hydroxypropyl substitution instead.
The presence of this compound in ivabradine formulations typically arises during synthesis or degradation processes. Regulatory bodies such as the United States Pharmacopeia (USP) mandate strict control over such impurities to ensure drug safety and efficacy. Analytical methods like high-performance liquid chromatography (HPLC) are employed to quantify its levels in pharmaceutical products.
Structural comparisons between ivabradine and this impurity highlight the following differences:
- Side Chain Modification : Replacement of the cyclohexylmethyl group with a hydroxypropyl chain.
- Polarity : The hydroxypropyl group increases molecular polarity compared to the parent compound, influencing solubility and chromatographic behavior.
This impurity’s characterization is critical for quality control in drug manufacturing, as even minor structural deviations can alter pharmacological profiles.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C15H19NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h4,6,8-9,17H,3,5,7,10H2,1-2H3 |
InChI Key |
LXRLHFMGZBLTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCO)OC |
Origin of Product |
United States |
Preparation Methods
Amide Intermediate Preparation
(3,4-Dimethoxyphenyl)acetic acid (Formula IV) is first converted into an amide derivative (Formula V) through activation with sulfoxide chloride or thionyl chloride, followed by reaction with a primary amine. For example:
Cyclization to Benzazepinone
The amide undergoes cyclization in concentrated sulfuric acid at 0–40°C, forming the 7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one core. Key parameters include:
- Acid Catalyst : Concentrated H2SO4 (1.5–3 mL per gram of starting material).
- Temperature : 0–40°C to prevent side reactions.
- Yield : 65–78% after purification by column chromatography.
Mechanistic Insight : The reaction proceeds via intramolecular electrophilic aromatic substitution, where the amide nitrogen attacks the activated aromatic ring, followed by dehydration.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Post-synthesis purification is critical due to the compound’s role as a pharmaceutical intermediate:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Crystallization : Ethanol/water recrystallization achieves >98% purity.
- Analytical Data :
Industrial-Scale Adaptations
Patents highlight optimizations for large-scale production:
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the benzoazepine core or the substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzoazepine derivatives.
Substitution: Formation of substituted benzoazepine derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various chemical pathways that involve the modification of benzo[d]azepine derivatives. The synthesis often includes steps that modify the hydroxyl and methoxy groups to enhance the compound's efficacy and stability.
Research indicates that 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds derived from benzo[d]azepines can inhibit the growth of cancer cells. For instance, related compounds were tested against human fibrosarcoma HT-1080 cells and exhibited promising results in inhibiting cell proliferation .
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. While some derivatives showed effectiveness against Staphylococcus aureus, others were less effective against Escherichia coli .
Therapeutic Applications
The primary therapeutic application of this compound is as an impurity in the synthesis of Ivabradine. Ivabradine is known for its bradycardic effects, making it useful in treating conditions such as:
- Chronic Stable Angina : By reducing heart rate without affecting myocardial contractility.
- Heart Failure : It helps in managing symptoms by decreasing heart workload.
Case Studies and Research Findings
Several studies have documented the efficacy of benzo[d]azepine derivatives:
- Study on Anticancer Activity : A study published by researchers at the Helmholtz Institute for Pharmaceutical Research Saarland evaluated various synthesized tetrahydrobenzo[d]azepines for anticancer properties. The results indicated that certain derivatives showed significant cytotoxicity against human cancer cell lines .
- Synthesis and Characterization : Research detailed in a patent highlighted methods for synthesizing this compound as part of a broader strategy to develop Ivabradine analogs with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and dimethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
- CAS Registry Number : 1235547-07-5
- Molecular Formula: C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol .
Role in Pharmaceuticals: This compound is structurally related to Ivabradine, a cardiotonic drug used to treat chronic heart failure and angina. It is identified as a process-related impurity or intermediate formed during Ivabradine synthesis.
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences among Ivabradine-related compounds:
Reactivity and Electronic Properties
- HOMO-LUMO Energy Gaps: IVA-9: HOMO = -6.27 eV, LUMO = -1.52 eV → Gap = 4.75 eV . Iodopropyl Derivative: HOMO = -6.40 eV, LUMO = -1.25 eV → Gap = 5.15 eV .
Pharmacokinetic and Toxicity Profiles
- Predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties are favorable, similar to IVA-9 .
- Chloropropyl and Iodopropyl Derivatives :
- Halogenated side chains may increase lipophilicity, leading to prolonged half-life but higher risk of off-target effects .
Biological Activity
3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound belonging to the benzazepine class, notable for its potential pharmaceutical applications, particularly in cardiovascular medicine. This article explores its biological activity, synthesis, and potential therapeutic effects based on various research findings.
- Molecular Formula : C15H19NO4
- Molecular Weight : Approximately 273.32 g/mol
- CAS Number : 1235547-06-4
The structure of this compound features a benzo[d]azepine core with methoxy groups at positions 7 and 8, and a hydroxypropyl substituent at position 3. This unique configuration is believed to enhance its pharmacological properties compared to other derivatives in the benzazepine class .
Pharmacological Effects
Research indicates that compounds similar to 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one exhibit significant vasorelaxant and bradycardic activities. These effects suggest potential applications in treating cardiovascular conditions.
Key Findings from Studies
- Vasorelaxant Activity : A series of studies demonstrated that benzazepine derivatives can induce vasorelaxation in isolated vascular tissues, which may be beneficial for managing hypertension .
- Bradycardic Activity : In vitro evaluations of related compounds showed a reduction in heart rate, indicating that these agents could serve as effective bradycardic agents. For instance, specific analogs were tested for their ability to lower heart rates without adversely affecting blood pressure .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of various benzazepine derivatives compared to 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one:
| Compound Name | Vasorelaxant Activity | Bradycardic Activity | Notable Features |
|---|---|---|---|
| 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one | Moderate | High | Hydroxypropyl substitution enhances activity |
| Ivabradine | High | Very High | Well-known bradycardic agent |
| 7-Hydroxy-8-methoxybenzazepine | Low | Moderate | Hydroxyl substitution at different position |
This table illustrates that while the compound exhibits moderate vasorelaxant activity, its bradycardic effects are notably high, making it a candidate for further research in cardiovascular therapies.
Synthesis Pathways
The synthesis of 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one typically involves several steps:
- Formation of the Benzazepine Core : Initial reactions involve creating the basic benzazepine structure through cyclization reactions.
- Functionalization : Subsequent steps include the introduction of methoxy groups and hydroxypropyl substitution.
- Purification and Characterization : The final product is purified using chromatography and characterized by techniques such as NMR and mass spectrometry .
Case Study 1: Cardiovascular Applications
A study assessed the efficacy of various benzazepine derivatives in animal models of hypertension. The results indicated that derivatives with hydroxypropyl substitutions displayed improved vasorelaxant properties compared to their counterparts without this modification. This suggests a potential therapeutic role for 3-(3-hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one in managing hypertension.
Case Study 2: In Vitro Studies on Heart Rate Modulation
In vitro studies on isolated cardiac tissues revealed that the compound significantly reduced heart rate while maintaining stable blood pressure levels. This dual action presents an advantage over traditional beta-blockers which often lead to adverse effects related to blood pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
